molecular formula C20H20O5 B12293030 (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate CAS No. 127759-90-4

(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate

Cat. No.: B12293030
CAS No.: 127759-90-4
M. Wt: 340.4 g/mol
InChI Key: JCLLKKWTDDEQAD-UHFFFAOYSA-N
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Description

(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL is a complex organic compound characterized by its cyclobutanol core with two benzoyloxymethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to modify the benzoyloxymethyl groups.

    Substitution: The benzoyloxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the cyclobutanol core.

Scientific Research Applications

(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3S,5S)-3-Benzyloxy-2-benzyloxymethyl-5-[6-benzyloxy-2-(trityl-amino)-purin-9-yl]-cyclopentanol
  • (1S,2S,3S,4S)-1,2-Bis(benzoyloxymethyl)-3,4-bis[2-(diphenylphosphino)phenyl]cyclobutane

Uniqueness

(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL is unique due to its specific stereochemistry and the presence of benzoyloxymethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

127759-90-4

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

[2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate

InChI

InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2

InChI Key

JCLLKKWTDDEQAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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